4-Chloro-3-ethoxypyridine-2-carboxylic acid
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Overview
Description
4-Chloro-3-ethoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid typically involves the chlorination of 3-ethoxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 4-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Chloro-3-ethoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxypyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-ethoxypyridine-4-carboxylic acid
- 4-Chloro-2-pyridinecarboxylic acid
- 4-Methoxy-pyridine-2-carboxylic acid
Uniqueness
4-Chloro-3-ethoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-chloro-3-ethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-7-5(9)3-4-10-6(7)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
NKWCFKDXAMMFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1C(=O)O)Cl |
Origin of Product |
United States |
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